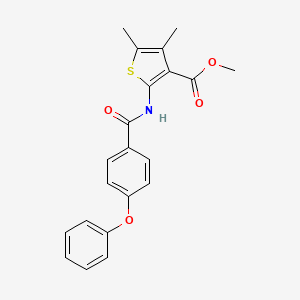

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzamido group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid under mild heating.

Reduction: Lithium aluminum hydride in dry ether at room temperature.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have demonstrated that methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate shows effectiveness against various microbial strains. The antimicrobial evaluation methods employed include tube dilution techniques, which assess the minimum inhibitory concentrations (MICs) against bacteria and fungi.

Key Findings :

- Compounds with electron-withdrawing groups enhance antimicrobial activity.

- Structure-activity relationships (SAR) indicate that modifications can lead to improved efficacy against specific pathogens.

Anticancer Properties

The anticancer potential of this compound has been evaluated through in vitro assays. For instance, the sulforhodamine B (SRB) assay has revealed that this compound exhibits cytotoxic effects on human lung cancer cell lines (A549). The presence of substituents such as the phenoxy group appears to enhance its efficacy compared to standard chemotherapeutics.

Key Findings :

- Significant cytotoxic effects observed in A549 cell lines.

- Enhanced efficacy compared to traditional anticancer drugs like adriamycin.

Antioxidant Activity

Thiophene derivatives have also been studied for their antioxidant properties. This compound demonstrates considerable radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

Key Findings :

- High radical scavenging capacity linked to the presence of electron-donating groups.

Data Summary Table

| Biological Activity | Test Method | Results |

|---|---|---|

| Antimicrobial | Tube dilution method | Significant activity against tested strains |

| Anticancer | SRB assay | Cytotoxic effects on A549 cell line |

| Antioxidant | DPPH scavenging assay | High radical scavenging capacity |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various synthesized thiophene compounds showed enhanced activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents.

- Cytotoxicity Assays : In vitro studies have consistently shown that this compound has a notable cytotoxic effect on cancerous cells, suggesting its potential as a lead compound in anticancer drug development.

Mecanismo De Acción

The mechanism of action of Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxylate derivatives: Known for their antimicrobial and anticancer activities.

Phenoxybenzamido derivatives: Explored for their anti-inflammatory and analgesic properties.

Uniqueness

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate is unique due to the combination of its thiophene core and phenoxybenzamido group, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Actividad Biológica

Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate (CAS Number: 896616-00-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C21H19NO4S

- Molecular Weight: 381.44 g/mol

- Structure: The compound features a thiophene ring substituted with a phenoxybenzamide moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Thiophene Derivative: The starting material is synthesized through the reaction of 4,5-dimethylthiophene with appropriate carboxylic acids.

- Amidation Reaction: The carboxylic acid derivative is then reacted with 4-phenoxybenzoyl chloride in the presence of a base to form the amide bond.

- Methylation: Finally, methylation is performed to yield the desired ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 15.0 | Inhibition of cell proliferation and invasion |

| LNCaP (Prostate Cancer) | 18.0 | Disruption of androgen receptor signaling |

These findings suggest that the compound may induce programmed cell death and inhibit tumor growth through multiple pathways.

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic factors and caspase activation.

- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in cancer cells, preventing further proliferation.

- Inhibition of Metastasis: The compound disrupts signaling pathways involved in cell migration and invasion, particularly through the FAK/Paxillin pathway.

Case Studies

Case Study 1: In Vivo Efficacy

In a recent in vivo study using a xenograft model of breast cancer, this compound was administered to mice bearing MDA-MB-231 tumors. Treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

A mechanistic study involving molecular docking simulations revealed that the compound binds effectively to key targets involved in cancer progression, including histone deacetylases and kinases associated with cell survival pathways. This interaction suggests that it may modulate epigenetic factors influencing tumor growth.

Propiedades

IUPAC Name |

methyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUGAKYIZNOGIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.